molecular formula C21H19NO5 B12107240 (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester

Cat. No.: B12107240
M. Wt: 365.4 g/mol
InChI Key: NSLGYOTXIPMWNZ-VHEBQXMUSA-N
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Description

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, an acetyl group, an ethoxyphenylmethylene moiety, and a carboxylic acid methyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Ethoxyphenylmethylene Moiety: This step involves the condensation of an ethoxybenzaldehyde with the indole derivative under basic conditions to form the ethoxyphenylmethylene moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the ethoxyphenylmethylene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-Acetyl-3-(phenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester: Lacks the ethoxy group, which may affect its biological activity.

    (3E)-1-Acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness

The presence of the ethoxy group in (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, potentially leading to different therapeutic effects.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

methyl (3E)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate

InChI

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18+

InChI Key

NSLGYOTXIPMWNZ-VHEBQXMUSA-N

Isomeric SMILES

CCO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3

Canonical SMILES

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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